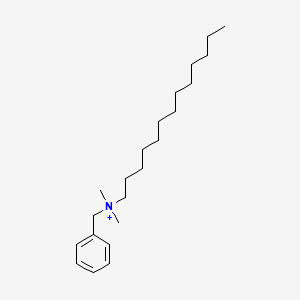

N-Benzyl-N,N-dimethyltridecan-1-aminium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzalkonium is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in its salt form, benzalkonium chloride, and is used as a biocide, cationic surfactant, and phase transfer agent . Benzalkonium chloride is a mixture of alkyldimethylbenzylammonium chlorides, where the alkyl group has various even-numbered alkyl chain lengths .

准备方法

合成路线及反应条件: 苯扎氯铵通常通过苄基氯与烷基二甲基胺混合物反应合成。 反应在水性介质中进行,所得产物通过结晶或蒸馏提纯 .

工业生产方法: 在工业环境中,苯扎氯铵通过在乙醇或异丙醇等溶剂存在下,使苄基氯与二甲基烷基胺反应来生产。反应是放热的,需要仔细控制温度以防止副反应。 然后将产品提纯并浓缩至所需强度 .

化学反应分析

反应类型: 苯扎氯铵会发生多种化学反应,包括:

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾在酸性或中性条件下.

还原: 氢化铝锂或硼氢化钠在无水条件下.

取代: 氢氧化钠或其他强碱在水溶液或醇溶液中.

主要生成产物:

氧化: 苄醇,苯甲醛.

还原: 苄胺.

取代: 根据所用亲核试剂的不同,各种苄基衍生物.

科学研究应用

苯扎氯铵在科学研究中有着广泛的应用:

化学: 在有机合成中用作相转移催化剂.

生物学: 在实验室环境中用作消毒剂和防腐剂.

医学: 用于防腐剂配方、眼药水和鼻喷剂.

工业: 被纳入清洁剂、消毒剂和个人护理用品.

作用机制

苯扎氯铵通过破坏微生物的细胞膜来发挥其抗菌作用。 它与细胞膜中的磷脂结合,导致细胞内容物泄漏,最终导致细胞死亡 。 这种机制对多种细菌、真菌和病毒有效 .

类似化合物:

二甲基二十八烷基溴化铵: 另一种具有类似抗菌特性的季铵化合物.

十六烷基三甲基溴化铵: 用作表面活性剂和防腐剂.

苯扎氯铵的独特之处: 苯扎氯铵因其广谱抗菌活性以及其作为相转移催化剂的能力而独具特色。 它在从医药到工业的各种应用中的多功能性,使其区别于其他类似化合物 .

相似化合物的比较

Dimethyldioctadecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.

Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.

Uniqueness of Benzalkonium: Benzalkonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a phase transfer catalyst. Its versatility in various applications, from medicine to industry, sets it apart from other similar compounds .

属性

Key on ui mechanism of action |

Although not entirely elucidated, the bactericidal action of benzalkonium chloride is believed to be due to the disruption of intermolecular interactions. Such disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents. Additionally, other important molecular complexes like enzymes which control the maintenance of a great range of respiratory and metabolic cellular activities, are also susceptible to such deactivation. Consequently, a variety of critical intermolecular interactions and tertiary structures in very highly specific biochemical systems that allow bacterial agents to function normally can be readily disrupted or deactivated by cationic surfactants like benzalkonium chloride.. |

|---|---|

分子式 |

C22H40N+ |

分子量 |

318.6 g/mol |

IUPAC 名称 |

benzyl-dimethyl-tridecylazanium |

InChI |

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1 |

InChI 键 |

VVZBFOKBSDGVGZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

规范 SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)

![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)

![Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate](/img/structure/B8798658.png)